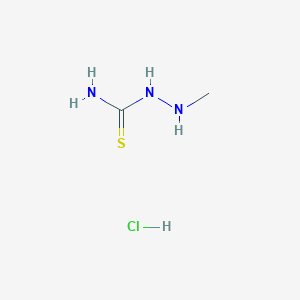

Methylaminothiourea;hydrochloride

Description

Methylaminothiourea hydrochloride is a thiourea derivative with a methylamine group, commonly utilized in pharmaceutical and chemical synthesis. Thiourea derivatives are known for roles in drug development, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name |

methylaminothiourea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S.ClH/c1-4-5-2(3)6;/h4H,1H3,(H3,3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSDWXRTQSJHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC(=S)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylaminothiourea;hydrochloride can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate or hydrazine sulfate with methyl hydrazine sulfate and alkali-metal salt thiocyanate or ammonium thiocyanate. This reaction can be carried out using either a solvent method or a solid-phase method. The hydrazine thiocyanate or methylhydrazine thiocyanate formed in the reaction is then heated to produce methylaminothiourea .

Chemical Reactions Analysis

Methylaminothiourea;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form amines or other reduced sulfur compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

Methylaminothiourea;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: It has been studied for its antibacterial, antioxidant, and anticancer properties.

Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.

Industry: It is used in the production of dyes, elastomers, and photographic films

Mechanism of Action

The mechanism of action of methylaminothiourea;hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions. In biological systems, it may inhibit specific enzymes or interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Hydrochlorides

Key structural features of hydrochlorides influence solubility, stability, and biological activity. Below is a comparison with analogs from the evidence:

Key Insight: Methylaminothiourea HCl’s thiourea group distinguishes it from aliphatic amines (e.g., Methylethylamine HCl) and benzamide derivatives (e.g., Metoclopramide HCl).

Analytical Methodologies

Analytical parameters for hydrochlorides vary based on structural complexity:

For Methylaminothiourea HCl, RP-HPLC or spectrophotometry (as in ) may be suitable, but method validation would require optimization due to its thiourea moiety’s UV absorption characteristics.

Pharmacokinetic Properties

Dissolution and stability data from analogs provide indirect insights:

- Hydroxyzine HCl (): Rapid absorption in formulations, with tₘₐₓ = 2–3 hours. Thiourea derivatives may exhibit slower absorption due to higher polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.